alpha-agkistrodotoxin
Description
Properties
CAS No. |
112099-24-8 |
|---|---|
Molecular Formula |
C7H8N2OS |
Synonyms |
alpha-agkistrodotoxin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Neurotoxins
α-Agkistrodotoxin shares structural and functional similarities with other 3FTx family members but exhibits distinct pharmacological properties. Below is a detailed comparison with four analogous toxins: α-bungarotoxin, notexin, erabutoxin-b, and κ-bungarotoxin.
Structural and Functional Properties
| Property | α-Agkistrodotoxin | α-Bungarotoxin | Notexin | Erabutoxin-b | κ-Bungarotoxin |
|---|---|---|---|---|---|
| Source | Agkistrodon blomhoffii | Bungarus multicinctus | Notechis scutatus | Laticauda semifasciata | Bungarus multicinctus |
| Molecular Weight (kDa) | 7.2 | 8.0 | 6.8 | 6.9 | 7.5 |
| Target Receptor | Muscle-type nAChR (α1) | Muscle-type nAChR (α1) | Presynaptic PLA₂ | Muscle-type nAChR (α1) | Neuronal nAChR (α3β2/α4β2) |
| IC₅₀ (nM) | 5–10 | 0.5–1.0 | N/A | 20–50 | 100–200 |
| Mechanism | Competitive inhibition | Irreversible binding | Phospholipase A₂ activity | Competitive inhibition | Subtype-selective block |
| LD₅₀ (Mouse, IV) | 0.15 mg/kg | 0.025 mg/kg | 0.08 mg/kg | 0.3 mg/kg | 0.1 mg/kg |
Key Findings :
- α-Bungarotoxin exhibits higher potency (lower IC₅₀) than α-agkistrodotoxin due to irreversible binding to nAChRs .
- Notexin diverges functionally as a phospholipase A₂ toxin, causing presynaptic membrane damage rather than receptor antagonism .
- κ-Bungarotoxin targets neuronal nAChR subtypes, making it a tool for studying CNS receptors, unlike α-agkistrodotoxin’s muscle-specific action .
Pharmacokinetic and Toxicokinetic Profiles
| Parameter | α-Agkistrodotoxin | α-Bungarotoxin | Erabutoxin-b |
|---|---|---|---|
| Half-life (IV, Mouse) | 45–60 min | 120–180 min | 30–45 min |
| Renal Clearance | <10% | <5% | 15–20% |
| Metabolism | Hepatic proteolysis | Hepatic proteolysis | Renal excretion |
Research Insights :
Preparation Methods
Gel Filtration Chromatography
The dialyzed fraction is subjected to molecular exclusion chromatography using Sephadex G-75, which separates proteins by molecular weight. This compound elutes in the 6–8 kDa range, consistent with its monomeric molecular weight of 8,000 ± 80 Da. This step achieves a 4.2-fold purification and removes larger contaminants like phospholipases A<sub>2</sub> (PLA<sub>2</sub>s) and serine proteases.
Ion-Exchange Chromatography
Further purification is achieved via anion-exchange chromatography on DEAE-Sephadex A-50. The toxin binds weakly at pH 7.4 and elutes with a linear NaCl gradient (0–0.2 M). This step enhances purity by 8.5-fold, as confirmed by SDS-PAGE showing a single band at ~8 kDa. Notably, this compound’s isoelectric point (pI) of ~5.8 facilitates its separation from basic PLA<sub>2</sub>s, which typically have pI > 8.5.
Preparative Electrophoresis
Final polishing uses preparative native PAGE under non-denaturing conditions. The toxin migrates as a discrete band at pH 8.3, yielding >95% homogeneity. Recovery rates drop to 62% at this stage due to protein losses during elution.
Structural Characterization Using Advanced Biophysical Techniques
Molecular Weight Determination
SDS-PAGE under reducing conditions confirms a molecular weight of 8,000 ± 80 Da, while MALDI-TOF mass spectrometry reveals a precise mass of 8,012 Da, consistent with its amino acid composition.
Crystallographic Analysis
Crystallization under basic conditions (pH 8.5–9.0) produces orthorhombic crystals diffracting to 2.8 Å resolution. Molecular replacement using PLA<sub>2</sub> homologs reveals a conserved three-finger toxin fold with Ca<sup>2+</sup>-mediated dimerization interfaces. Hydrophobic residues (Phe-24, Trp-30) at the interfacial recognition site mediate membrane interactions, explaining its neurotoxic activity.
Functional Validation of Purified this compound
Receptor Binding Assays
Competitive binding studies with <sup>125</sup>I-labeled α-bungarotoxin show a K<sub>d</sub> of 7.3 × 10<sup>−10</sup> M for nAChRs, with association and dissociation rates of 4.85 × 10<sup>5</sup> M<sup>−1</sup>min<sup>−1</sup> and 3.55 × 10<sup>−4</sup> min<sup>−1</sup>, respectively.
In Vivo Toxicity Testing
Intraperitoneal injection in mice yields an LD<sub>50</sub> of 0.25 ± 0.05 mg/kg. Co-administration with antitoxins from Agkistrodon serum (0.5 mg antitoxin II per 0.5 mg toxin) completely neutralizes lethality.
Optimization Strategies and Challenges in Large-Scale Preparation
Yield Enhancement
Typical yields from 1 g of crude venom are 12–15 mg of pure toxin. Implementing affinity chromatography with immobilized α-bungarotoxin antibodies increases recovery to 22% but raises costs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
